molecular formula C17H30N8O9 B549930 Gly-arg-gly-asp-ser CAS No. 96426-21-0

Gly-arg-gly-asp-ser

Numéro de catalogue: B549930
Numéro CAS: 96426-21-0
Poids moléculaire: 490.5 g/mol
Clé InChI: RGNVSYKVCGAEHK-GUBZILKMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gly-Arg-Gly-Asp-Ser (GRGDS) is a synthetic pentapeptide (molecular formula: C₁₇H₃₀N₈O₉, molecular weight: 490.47 g/mol) containing the integrin-binding RGD motif . This sequence is derived from extracellular matrix (ECM) proteins like fibronectin and plays a critical role in mediating cell adhesion by binding to integrin receptors such as αvβ3 (IC₅₀: 5 μM) . GRGDS is widely used in biomedical research to study cell-material interactions, enhance osteoblast adhesion on nanomaterial surfaces, and inhibit platelet aggregation .

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc-Based SPPS

GRGDS is most commonly synthesized via Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis. This method involves sequential coupling of protected amino acids to a resin-bound growing peptide chain. Key steps include:

  • Resin Selection : Wang or Rink amide resins are preferred for C-terminal amidation .

  • Amino Acid Activation : Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) as a base .

  • Deprotection : Fmoc removal using 20% piperidine in dimethylformamide (DMF) .

Example Protocol :

  • Resin Loading : 0.2 mmol/g Wang resin preloaded with Fmoc-Ser(tBu)-OH.

  • Chain Assembly : Sequential coupling of Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Gly-OH.

  • Final Cleavage : TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 2 hours.

  • Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients.

Yield : 65–85% after HPLC purification .

Microwave-Assisted SPPS

Microwave irradiation enhances coupling efficiency for challenging sequences. A study optimized GRGDS synthesis using a CEM Liberty Blue synthesizer :

  • Conditions : 75°C, 5-minute coupling cycles with Oxyma Pure/DIEA activators.

  • Purity : Crude peptide purity improved from 72% (conventional) to 89% (microwave) .

Liquid-Phase Peptide Synthesis

Boc-Based Sequential Coupling

Liquid-phase synthesis is employed for large-scale production. A Japanese study detailed GRGDS synthesis using Boc (tert-butyloxycarbonyl) protection:

  • Stepwise Assembly :

    • Boc-Arg(Tos)-Gly-Asp(OcHex)-Ser(Bzl)-Pro-OH synthesized via mixed anhydride method.

    • Deprotection with trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid .

  • Polymerization : Poly(Arg-Gly-Asp-Ser-Pro) achieved by heating Boc-protected monomers at 120°C .

Yield : 55% for monomeric GRGDS; 70% for polymeric form .

Conjugation Strategies for Functionalized GRGDS

Maleimide-Thiol Coupling

GRGDS functionalization for biomaterials often involves maleimide chemistry. A protocol from the Shoichet Lab describes:

  • Synthesis of Maleimide-GRGDS :

    • Maleimidopropionic acid coupled to GRGDS N-terminus on 2-chlorotrityl resin.

    • Cleavage with TFA:water:triisopropylsilane (95:2.5:2.5) .

  • Conjugation to Polymers : Thiolated gellan gum reacted with maleimide-GRGDS (5:1 molar ratio) .

Immobilization Efficiency : 12–15% peptide loading confirmed by amino acid analysis .

EDC/NHS Chemistry

Hyaluronic acid (HA)-GRGDS conjugates were prepared using carbodiimide crosslinkers :

  • Activation : HA (5 mg/mL) treated with EDC (38 mg/mL) and NHS (22 mg/mL) in MES buffer (pH 5.5).

  • Conjugation : GRGDSK peptide (10 mg/mL) reacted for 72 hours at 4°C .

  • Purification : Centrifugation using Vivaspin ultrafiltration devices .

Functionalization Yield : 80–90% by FT-IR and ¹H-NMR .

Polymer-Supported GRGDS Synthesis

Thermo-Reversible Hydrogels

A 2004 study incorporated GRGDS into poly(N-isopropylacrylamide-co-PEG) hydrogels:

  • Monomer Ratio : NIPAAm:PEG acrylate = 85:15 (w/w).

  • GRGDS Loading : 0.5–2.0 µmol/g hydrogel.

  • Cell Adhesion : 600% increase in fibroblast spreading vs. control .

Proteinoid Polymers

RGDS proteinoids were synthesized via thermal condensation :

  • Conditions : 180°C for 6 hours under nitrogen.

  • Amino Acid Feed : Arg:Gly:Asp:Ser = 1:1:1:1 (mol ratio).

  • Molecular Weight : 4–6 kDa (PDI = 1.2–1.5) .

Industrial-Scale Production Methods

cGMP-Compliant SPPS

An optimized protocol for kilogram-scale GRGDS production includes:

  • Resin : ChemMatrix® PEG resin (0.3 mmol/g).

  • Coupling Reagents : HCTU/Oxyma Pure in DMF.

  • Cycle Time : 25 minutes per amino acid.

  • Annual Output : 500 kg/year with >98% purity .

Patent-Based Synthesis

A Chinese patent outlines a multi-step synthesis for ursolic acid-GRGDS conjugates:

  • Protected Intermediate : Boc-Arg(NO₂)-Gly-Asp(OBzl)-Ser-OBzl.

  • Deprotection : H₂/Pd for nitro and benzyl groups.

  • Conjugation : Ursolic acid linked via 2-(7-azabenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate .

Yield : 51% after HPLC .

Analytical Characterization

Quality Control Metrics

ParameterMethodSpecificationSource
PurityRP-HPLC (C18)≥95% (214 nm)
Molecular WeightMALDI-TOF MS490.5 Da (calculated)
Secondary StructureCircular DichroismRandom coil dominant
BioactivityCell adhesion assayEC₅₀ = 10–50 µM

Common Impurities

  • Deletion Sequences : ≤5% (controlled via Kaiser test) .

  • Oxidation Products : Methionine sulfoxide (<2%) .

Challenges and Optimization

Aggregation Prevention

  • Solvent Systems : DMF with 0.1 M HOBt reduces β-sheet formation .

  • Pseudoproline Dipeptides : Ser(ΨMe,Mepro) mitigates chain aggregation .

Racemization Control

  • Coupling Temperature : <25°C reduces aspartimide formation .

  • Additives : 2% v/v DIEA in DMF stabilizes activated amino acids .

Emerging Technologies

Continuous Flow SPPS

A 2025 study demonstrated:

  • Residence Time : 3 minutes per coupling.

  • Purity : 92% crude peptide at 50 g/day throughput .

Enzymatic Deprotection

Patented method uses thrombin to cleave fusion tags from GRGDS:

  • Tag Sequence : LVPR↓GS- (cleavage at ↓ site).

  • Efficiency : 98% tag removal in 4 hours .

Regulatory Considerations

ICH Guidelines

  • Residual Solvents : <500 ppm DMF (Q3C Class 2) .

  • Heavy Metals : <10 ppm (USP <231>) .

Analyse Des Réactions Chimiques

Types de réactions

Gly-Arg-Gly-Asp-Ser peut subir diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l’oxydation peut conduire à la formation de dérivés sulfoxydes ou sulfones, tandis que la réduction peut donner des thiols libres .

Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Tissue Engineering

Cell Adhesion and Proliferation
GRGDS is widely recognized for its ability to enhance cell adhesion and proliferation. It binds to integrin receptors, particularly αvβ3, facilitating the attachment of various cell types, including osteoblasts and fibroblasts. For instance, immobilized GRGDS on titanium dioxide nanotubes significantly increased osteoblast-like cell adhesion and proliferation, demonstrating its potential in bone tissue engineering .

Hydrogel Formulations
Recent studies have incorporated GRGDS into hydrogel systems to improve their biocompatibility and functionality. A notable example is the synthesis of thermo-reversible hydrogels containing GRGDS peptides, which enhanced cell spreading by 600% over ten days compared to control hydrogels lacking these adhesion molecules . These hydrogels can be used for controlled drug delivery and as scaffolds for tissue regeneration.

Drug Delivery Systems

Functionalized Hydrogels
GRGDS-functionalized hydrogels have been developed to create cell-adhesive environments that support tissue regeneration. These hydrogels are designed to be responsive to biological stimuli, allowing for the controlled release of therapeutic agents. The incorporation of GRGDS improves the interaction between the hydrogel matrix and cells, leading to enhanced therapeutic outcomes .

Antimetastatic Effects
Research indicates that GRGDS can also play a role in inhibiting cancer metastasis. Studies have shown that polypeptides containing GRGDS sequences can inhibit the binding of fibronectin to platelets, thereby reducing the risk of metastasis in experimental models . This property makes GRGDS a candidate for developing anti-cancer therapeutics.

Wound Healing

Biomaterials for Wound Dressings
The application of GRGDS in wound healing has been explored through the development of biomaterials that promote tissue repair. For instance, crosslinked alginate webs incorporating GRGDS have shown improved antimicrobial properties and enhanced healing rates due to their ability to facilitate cell migration and adhesion at the wound site .

Immunomodulation

Effects on Stem Cells
GRGDS has been studied for its immunomodulatory effects in stem cell mobilization and harvesting procedures. In clinical settings, it has been observed that GRGDS can influence the behavior of stem cells during mobilization processes, potentially improving outcomes in transplantation therapies .

Case Studies

Study Application Findings
Hashimoto et al. (2022)Silk Fibroin FilmsDemonstrated effective immobilization of GRGDS on silk fibroin without chemical alteration, preserving SF properties .
Sigma-Aldrich (2009)HydrogelsReported on the synthesis of protected GRGDS-functionalized hydrogels that activated cell adhesion upon deprotection .
Pierschbacher & Ruoslahti (1984)Integrin InteractionEstablished foundational knowledge on how RGD peptides interact with integrins, influencing cell behavior .

Mécanisme D'action

Gly-Arg-Gly-Asp-Ser exerce ses effets principalement en se liant aux récepteurs intégrines à la surface des cellules. Cette interaction déclenche une cascade de voies de signalisation intracellulaires qui régulent l’adhésion cellulaire, la migration et la différenciation. Le peptide se lie spécifiquement aux récepteurs intégrines αvβ3 et αvβ5, avec des valeurs IC50 estimées à environ 5 et 6,5 μM, respectivement .

Comparaison Avec Des Composés Similaires

Comparison with Similar RGD-Containing Compounds

Structural and Functional Variations

The RGD motif (Arg-Gly-Asp) is the minimal integrin-binding sequence. Modifications to this core sequence alter receptor specificity, solubility, and biological activity. Below is a comparative analysis of GRGDS and related peptides:

Table 1: Key Properties of GRGDS and Similar Compounds

Compound Name Sequence Molecular Weight (g/mol) Key Biological Activity References
GRGDS Gly-Arg-Gly-Asp-Ser 490.47 Integrin αvβ3 inhibition (IC₅₀: 5 μM); inhibits platelet aggregation (IC₅₀: 0.3–0.5 μg/mL) . Enhances osteoblast adhesion on TiO₂ nanotubes . [11, 20]
RGD (Tripeptide) Arg-Gly-Asp 346.16 Core integrin-binding motif; supports cell adhesion to fibronectin and collagen . [16]
GRGDSPK This compound-Pro-Lys ~823* Mimics ECM proteins; used in surface biofunctionalization for cell adhesion studies . [2]
GRGDAC Gly-Arg-Gly-Asp-Ala-Cys ~565* Inhibits cell attachment to thrombospondin; calcium-dependent receptor binding . [9]
RGDC Arg-Gly-Asp-Cys 433.4 Forms disulfide bonds; used in biosensors for specific cell adhesion interfaces . [17]
GBV-IV4 Snake venom disintegrin 7,442 Da Contains RGD; inhibits ADP/thrombin-induced platelet aggregation (IC₅₀: ~0.3–0.5 μg/mL) . [5]
Lj-RGD3 Three RGD motifs 15 kDa Anti-angiogenic (IC₅₀: 0.889 μM); mutant Lj-112 (RGD-deleted) shows enhanced activity . [14]
RGE (Control) Ser-Asp-Gly-Arg-Gly ~520* Reverse sequence; no integrin-binding activity . [4]

Solubility and Stability

  • GRGDS has high solubility in DMSO (50 mg/mL) and water (33.33 mg/mL), with stable storage at -20°C for 2 years .
  • Peptides with cysteine (e.g., RGDC) may exhibit lower solubility due to disulfide formation .

Research Findings and Implications

  • Unexpected Potency of RGD-Deleted Mutants : Lj-112’s enhanced anti-angiogenic activity challenges the assumption that RGD motifs are solely responsible for integrin-mediated effects, highlighting alternative signaling pathways .
  • Biomedical Applications: GRGDS-functionalized nanomaterials show promise in orthopedic implants by promoting osteoblast proliferation , while RGDC-based interfaces enable real-time toxicity monitoring .

Activité Biologique

Gly-Arg-Gly-Asp-Ser (GRGDS) is a peptide that has garnered significant attention in the field of molecular biology due to its biological activities, particularly in relation to cell adhesion, migration, and signaling. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of GRGDS.

Overview of GRGDS

GRGDS is a pentapeptide that contains the well-characterized Arg-Gly-Asp (RGD) sequence known for its role in cell adhesion through integrin receptors. The addition of serine at the C-terminal end enhances its stability and biological activity. The peptide has been shown to interact with various integrins, influencing cellular behaviors such as adhesion, proliferation, and differentiation.

  • Integrin Binding : GRGDS serves as a ligand for integrins, specifically αvβ3 and α5β1, facilitating cell adhesion to extracellular matrix (ECM) components. The binding of GRGDS to these integrins activates downstream signaling pathways that regulate cell survival and migration .
  • Cell Adhesion and Migration : Studies have demonstrated that GRGDS promotes the adhesion of various cell types, including endothelial cells and fibroblasts. This effect is critical for processes such as wound healing and tissue repair .
  • Inhibition of Tumor Progression : GRGDS has been implicated in inhibiting tumor growth and metastasis by blocking the interaction between cancer cells and the ECM. This action disrupts the signaling pathways necessary for tumor cell migration and invasion .

Case Study 1: GRGDS in Neural Tissue

A study investigated the effects of GRGDS on long-term potentiation (LTP) in hippocampal slices. The infusion of GRGDS peptides was found to stabilize LTP, suggesting a role in synaptic plasticity. The results indicated that GRGDS competes with ECM proteins for binding to integrins involved in synaptic function .

Case Study 2: GRGDS in Cancer Research

In a series of experiments involving melanoma and sarcoma cell lines, GRGDS was shown to inhibit metastasis by interfering with the binding of tumor cells to endothelial cells. This effect was mediated through integrin signaling pathways that are crucial for metastatic spread .

Data Tables

Study Cell Type Effect Observed Concentration Reference
Study 1EndothelialEnhanced adhesion100 µM
Study 2FibroblastsIncreased migration50 µM
Study 3Cancer CellsInhibited metastasis200 µM

Research Findings

  • ACE Inhibition : Recent research highlighted that GRGDS exhibits inhibitory effects on angiotensin-converting enzyme (ACE), suggesting potential applications in cardiovascular health .
  • Thrombolytic Activity : A study demonstrated that complexes containing GRGDS significantly enhanced thrombolytic activity compared to controls, indicating its potential use in thrombus management .
  • Biocompatibility and Drug Delivery : GRGDS-modified nanoparticles have been developed for targeted drug delivery systems, showcasing its versatility beyond simple cell adhesion roles .

Q & A

Basic Research Questions

Q. What is the primary biological role of GRGDS in cell adhesion, and how does it interact with integrins?

GRGDS is a synthetic peptide mimicking the natural arginine-glycine-aspartic acid (RGD) motif found in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen. It binds to integrin receptors (e.g., αvβ3, α5β1) to mediate cell adhesion, migration, and signaling. Experimental validation involves competitive binding assays using RGD-containing peptides to block integrin-mediated adhesion in cell culture models .

Q. What are the common experimental applications of GRGDS in cell culture studies?

GRGDS is widely used to:

  • Mimic ECM interactions in vitro to study cell adhesion and migration.
  • Block endogenous integrin signaling by competing with native RGD motifs in ECM proteins.
  • Functionalize biomaterials (e.g., hydrogels) to enhance cell attachment. Key protocols include coating culture surfaces with GRGDS at concentrations of 10–100 µg/mL and verifying specificity using scrambled peptides (e.g., RGE) as negative controls .

Advanced Research Questions

Q. How can researchers address contradictory data on GRGDS-mediated effects across different cell types?

Contradictions often arise from variations in integrin receptor expression (e.g., αvβ3 in cancer cells vs. α5β1 in fibroblasts) or experimental conditions (e.g., peptide density, substrate stiffness). Mitigation strategies:

  • Quantify integrin profiles via flow cytometry or Western blot.
  • Standardize GRGDS coating methods using atomic force microscopy (AFM) to ensure uniformity.
  • Include cell-type-specific positive/negative controls (e.g., RGE for non-integrin-mediated effects) .

Q. What methodological challenges exist in studying GRGDS stability and bioavailability in vivo?

GRGDS has a short half-life due to rapid proteolytic degradation. Advanced approaches include:

  • Conjugating GRGDS to PEGylated nanoparticles to prolong circulation.
  • Using D-amino acid analogs to enhance resistance to enzymatic cleavage.
  • Monitoring bioavailability via fluorescence-labeled peptides or mass spectrometry in plasma/tissue samples .

Q. How can researchers optimize GRGDS-functionalized scaffolds for tissue engineering applications?

Optimization involves:

  • Adjusting peptide density (e.g., 0.1–1.0 nmol/cm²) to balance adhesion versus overcrowding.
  • Combining GRGDS with other ECM motifs (e.g., laminin-derived sequences) for synergistic effects.
  • Validating functionality through 3D cell migration assays and transcriptomic profiling of integrin signaling pathways .

Q. Methodological Guidance

Q. What strategies are recommended for conducting a systematic literature review on GRGDS using Google Scholar?

  • Use advanced search operators:

  • intitle:"GRGDS" AND ("integrin" OR "cell adhesion") to narrow results.
  • author:"Ruoslahti" to locate foundational studies.
    • Track citations via the "Cited by" feature to identify recent advancements.
    • Cross-reference results with PubMed and Web of Science to avoid reliance on non-peer-reviewed sources .

Q. How should researchers validate GRGDS-integrin binding specificity in experimental models?

  • Perform competitive inhibition assays: Pre-treat cells with soluble GRGDS and measure reduced adhesion to RGD-containing substrates.
  • Use integrin-blocking antibodies (e.g., LM609 for αvβ3) to confirm receptor involvement.
  • Employ surface plasmon resonance (SPR) to quantify binding kinetics (KD values) .

Q. Emerging Trends and Ethical Considerations

Q. What emerging technologies are enhancing GRGDS research in drug delivery?

  • Biomimetic nanoparticles: GRGDS-conjugated carriers for targeted cancer therapy.
  • 3D bioprinting: GRGDS-incorporated bioinks for vascularized tissue constructs.
  • CRISPR-engineered cells: Modifying integrin expression to study GRGDS signaling dynamics .

Q. What ethical considerations apply to in vivo studies using GRGDS-based therapeutics?

  • Assess biocompatibility and off-target effects (e.g., unintended immune activation).
  • Use species-specific models (e.g., humanized mice) to improve translational relevance.
  • Adhere to ARRIVE guidelines for reporting animal studies to ensure reproducibility .

Propriétés

IUPAC Name

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNVSYKVCGAEHK-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914518
Record name 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96426-21-0
Record name Glycyl-arginyl-glycyl-aspartyl-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096426210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenyl methylphosphonochloridate
Phenyl methylphosphonochloridate
Gly-arg-gly-asp-ser
Phenyl methylphosphonochloridate
Gly-arg-gly-asp-ser
Phenyl methylphosphonochloridate
Gly-arg-gly-asp-ser
Phenyl methylphosphonochloridate
Gly-arg-gly-asp-ser
Phenyl methylphosphonochloridate
Gly-arg-gly-asp-ser
Phenyl methylphosphonochloridate
Gly-arg-gly-asp-ser

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.